2,3,6-Trichlorophenol

概述

描述

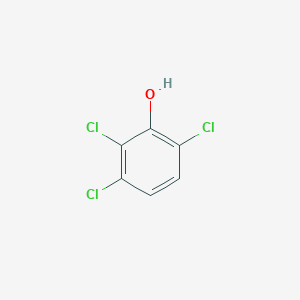

2,3,6-Trichlorophenol is an organochlorine compound that belongs to the class of trichlorophenols. It is characterized by the presence of three chlorine atoms attached to a phenol ring at the 2, 3, and 6 positions. This compound is known for its use in various industrial applications and its role as an intermediate in the synthesis of other chemicals.

准备方法

Synthetic Routes and Reaction Conditions: 2,3,6-Trichlorophenol is typically synthesized through the electrophilic halogenation of phenol with chlorine. The process involves the introduction of chlorine atoms to the phenol ring under controlled conditions. The reaction is carried out in a three-necked flask equipped with a reflux condenser. Phenol is heated to around 50-55°C, and chlorine gas is introduced in stoichiometric amounts. The reaction is maintained at 70-75°C until completion, followed by cooling to obtain the product .

Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of specialized equipment to handle the chlorine gas and maintain the required reaction conditions. The product is then purified through distillation or recrystallization to achieve the desired purity.

化学反应分析

Types of Reactions: 2,3,6-Trichlorophenol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form chlorinated quinones.

Reduction: Reduction reactions can lead to the formation of less chlorinated phenols.

Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products:

Oxidation: Chlorinated quinones.

Reduction: Dichlorophenols or monochlorophenols.

Substitution: Phenolic derivatives with different functional groups.

科学研究应用

Agricultural Uses

- Fungicide : TCP is utilized in agriculture as a fungicide to protect crops from fungal infections. Its efficacy against various fungal pathogens makes it valuable in crop protection strategies.

- Herbicide : TCP has been explored for its herbicidal properties, particularly in controlling unwanted vegetation in agricultural settings.

Industrial Applications

- Preservative : TCP is used as a preservative in wood products to prevent decay caused by fungi and insects. Its application extends to various materials requiring long-term protection against microbial degradation.

- Antiseptic : The compound has antiseptic properties that make it suitable for use in disinfectants and antiseptic formulations.

Environmental Research

- Pollution Studies : TCP serves as a model compound in studies assessing the degradation of chlorinated phenols in environmental contexts. Research indicates its persistence in aquatic environments and potential for bioaccumulation.

- Bioremediation : Recent studies have investigated the use of microbial communities for the degradation of TCP, highlighting its significance in bioremediation efforts to mitigate pollution from industrial waste .

Carcinogenic Potential

Research indicates that TCP may pose health risks, including potential carcinogenic effects. Studies have shown an increased incidence of tumors in animal models exposed to high concentrations of TCP over extended periods . The U.S. Environmental Protection Agency classifies it as a probable human carcinogen (Group B2) based on available data.

Toxicological Studies

- Animal Studies : Chronic exposure studies have revealed dose-related increases in liver weight and other organ changes in rodents, suggesting hepatotoxicity at elevated doses .

- Dermal Exposure : Investigations into dermal exposure have shown that TCP does not promote skin tumors under specific experimental conditions .

Degradation Characteristics

A recent study demonstrated the feasibility of using activated sludge as a co-metabolic carbon source for the degradation of TCP. The research highlighted the importance of chloride ion concentration on the degradation process, providing insights into optimizing conditions for effective bioremediation .

Environmental Impact Assessment

Environmental assessments have identified TCP as a contaminant of concern in freshwater ecosystems, including the Great Lakes. Its persistence raises concerns about ecological health and necessitates ongoing monitoring and remediation efforts .

作用机制

The mechanism of action of 2,3,6-Trichlorophenol involves its interaction with cellular components. It can disrupt cellular membranes and interfere with enzymatic activities. The compound’s chlorinated structure allows it to penetrate lipid membranes, leading to cellular toxicity. It can also inhibit specific enzymes involved in metabolic pathways, contributing to its biocidal properties .

相似化合物的比较

- 2,4,6-Trichlorophenol

- 2,3,4-Trichlorophenol

- 2,3,5-Trichlorophenol

- 2,4,5-Trichlorophenol

- 3,4,5-Trichlorophenol

Comparison: 2,3,6-Trichlorophenol is unique due to the specific positions of the chlorine atoms on the phenol ring. This positional arrangement influences its chemical reactivity and biological activity. Compared to other isomers, this compound may exhibit different toxicological profiles and environmental behaviors .

生物活性

2,3,6-Trichlorophenol (TCP) is a chlorinated aromatic compound that has garnered attention due to its environmental persistence and potential health risks. This article reviews the biological activity of TCP, focusing on its toxicity, biodegradation capabilities, and implications for human health and the environment.

This compound is characterized by the presence of three chlorine atoms attached to a phenolic ring. Its chemical structure contributes to its stability and resistance to degradation in various environmental conditions.

Toxicological Profile

TCP is known for its toxic effects on both humans and animals. Studies have demonstrated that TCP can induce a variety of adverse health effects:

- Hepatic Effects : Elevated liver weights and hepatocellular hypertrophy have been observed in animal studies following oral exposure to TCP. For instance, subchronic toxicity studies in Sprague-Dawley rats revealed significant liver weight increases at doses as low as 80 mg/kg/day .

- Carcinogenic Potential : Research indicates a potential link between TCP exposure and carcinogenicity. In chronic studies involving Fischer 344 rats and B6C3F mice, TCP was administered at high concentrations (up to 10,000 ppm) for extended periods, leading to increased tumor incidences .

Biodegradation Studies

The biodegradation of TCP is critical for mitigating its environmental impact. Recent studies have explored various biological treatment methods:

- Rotating Biological Bed (RBB) : A study demonstrated that an RBB system could effectively degrade TCP concentrations up to 430 mg/L under sequential anaerobic-aerobic conditions. The system achieved nearly 100% removal efficiency for TCP after acclimatization periods .

- Microbial Acclimation : Microorganisms in bioreactors showed rapid acclimation to TCP, suggesting that specific microbial communities can adapt to high concentrations of this compound. The acclimation period was notably shorter than for other chlorophenols, indicating a potentially higher toxicity of TCP .

Case Studies

Three significant case studies illustrate the biological activity of TCP:

- Case Study on Hepatic Toxicity : In a controlled study involving rats exposed to varying doses of TCP (0, 80, 240, or 720 mg/kg/day), significant increases in liver weight were noted at higher doses, confirming the compound's hepatotoxicity .

- Environmental Impact Assessment : An investigation into soil contamination at sites where TCP was used revealed elevated levels of chlorinated compounds. This study highlighted the long-term persistence of TCP in soil and its potential bioaccumulation in food chains .

- Bioremediation Efficacy : A field study evaluated the effectiveness of bioremediation techniques in contaminated groundwater sites. Results indicated that specific microbial strains could reduce TCP concentrations significantly over time, supporting the viability of biological treatment methods for environmental cleanup .

Summary of Research Findings

The following table summarizes key findings from various studies on the biological activity of this compound:

属性

IUPAC Name |

2,3,6-trichlorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl3O/c7-3-1-2-4(8)6(10)5(3)9/h1-2,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGCHAIDDPMFRLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1Cl)O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl3O | |

| Record name | 2,3,6-TRICHLOROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21162 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,3,6-TRICHLOROPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0590 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5026209 | |

| Record name | 2,3,6-Trichlorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5026209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2,3,6-trichlorophenol appears as colorless needles or purple crystalline solid. Taste threshold concentration: 0.0005 mg/L. Odor threshold concentration (detection): 0.3 mg. (NTP, 1992), Colorless solid; [ICSC] May also be in the form of purple solid; [CAMEO] White to brown solid with a pungent phenolic odor; [MSDSonline], COLOURLESS CRYSTALS WITH CHARACTERISTIC ODOUR. | |

| Record name | 2,3,6-TRICHLOROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21162 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,3,6-Trichlorophenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2955 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2,3,6-TRICHLOROPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0590 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

487 °F at 760 mmHg (NTP, 1992), 272 °C | |

| Record name | 2,3,6-TRICHLOROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21162 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,3,6-TRICHLOROPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5773 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,3,6-TRICHLOROPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0590 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

174 °F (NTP, 1992), 78 °C, 79 °C c.c. | |

| Record name | 2,3,6-TRICHLOROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21162 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,3,6-Trichlorophenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2955 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2,3,6-TRICHLOROPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0590 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

less than 1 mg/mL at 70 °F (NTP, 1992), SOLUBLE IN ETHANOL, ETHER, BENZENE, ACETIC ACID, PETROLEUM ETHER; SLIGHTLY SOLUBLE IN WATER, Solubility in water: none | |

| Record name | 2,3,6-TRICHLOROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21162 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,3,6-TRICHLOROPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5773 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,3,6-TRICHLOROPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0590 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

Relative vapor density (air = 1): 6.8 | |

| Record name | 2,3,6-TRICHLOROPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0590 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.00246 [mmHg] | |

| Record name | 2,3,6-Trichlorophenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2955 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Mechanism of Action |

CHLORINATED PHENOLS ... ARE VERY EFFECTIVE (... IN VITRO) AS UNCOUPLERS OF OXIDATIVE PHOSPHORYLATION. THEY THUS PREVENT INCORPORATION OF INORGANIC PHOSPHATE INTO ATP WITHOUT EFFECTING ELECTRON TRANSPORT. AS A RESULT OF THIS ACTION, WHICH IS BELIEVED TO OCCUR @ MITOCHONDRIAL /MEMBRANE/, CELLS CONTINUE TO RESPIRE BUT SOON ARE DEPLETED OF ATP NECESSARY FOR GROWTH. /CHLOROPHENOLS/ | |

| Record name | 2,3,6-TRICHLOROPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5773 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

CONTAMINATION WITH 2,3,7,8-TETRACHLORODIBENZO-P-DIOXIN; 2,7-DICHLORODIBENZO-P-DIOXIN; 1,3,6,8-TETRACHLORODIBENZO-P-DIOXIN; AND PENTACHLORODIBENZO-P-DIOXIN AT LEVELS OF 0.07 TO 6.2 PPM., POLYCHLORINATED DIBENZOFURANS WERE IDENTIFIED IN COMMERCIAL CHLOROPHENOL FORMULATIONS. 2,4,6-TRICHLOROPHENATE SHOWED 1,2,4,6,8,9-HEXA-, 1,2,3,4,6,8-HEXA-, 1,2,4,6,7,8-HEXA-, & 1,2,4,6,8-PENTACHLORODIBENZOFURAN. /CHLOROPHENOLS/ | |

| Record name | 2,3,6-TRICHLOROPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5773 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

NEEDLES FROM DILUTE ALCOHOL, PETROLEUM ETHER, Colorless needles | |

CAS No. |

933-75-5 | |

| Record name | 2,3,6-TRICHLOROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21162 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,3,6-Trichlorophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=933-75-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,6-Trichlorophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000933755 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 2,3,6-trichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,3,6-Trichlorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5026209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,6-trichlorophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.065 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3,6-TRICHLOROPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AE2CMR564U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,3,6-TRICHLOROPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5773 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,3,6-TRICHLOROPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0590 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

131 to 135 °F (NTP, 1992), 58 °C, 101 °C | |

| Record name | 2,3,6-TRICHLOROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21162 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,3,6-TRICHLOROPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5773 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,3,6-TRICHLOROPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0590 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: 2,3,6-Trichlorophenol can act as an electron acceptor for certain anaerobic bacteria, particularly Dehalococcoides strains. [] This process, known as reductive dechlorination, allows these microorganisms to utilize this compound for respiratory growth, converting it into less chlorinated phenols. []

A: Research suggests that anaerobic sludge granules exhibit a preference for dechlorinating chlorophenols with ortho- and meta-chlorine substituents. [] This implies that the position of the chlorine atoms significantly influences the biodegradability of chlorophenols. For example, 3-chlorophenol and 4-chlorophenol, which lack ortho-chlorine substituents, tend to persist as degradation products. []

ANone: The molecular formula is C6H3Cl3O, and the molecular weight is 197.45 g/mol.

A: Yes, gas chromatography coupled with mass spectrometry (GC/MS) is commonly employed to identify this compound and its degradation products. [, ] This technique separates and identifies molecules based on their mass-to-charge ratio. Additionally, high-performance liquid chromatography (HPLC) with UV detection is another method utilized for the analysis of this compound in various matrices. [, , ]

ANone: The provided research primarily focuses on the degradation and analytical aspects of this compound, and does not delve into its material compatibility and stability under various conditions.

ANone: No, the research papers provided do not discuss any catalytic properties or applications of this compound. In fact, it is primarily considered a pollutant and a target for degradation due to its potential toxicity.

A: Yes, molecular orbital theory calculations have been employed to understand the formation of polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs), including the highly toxic 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), from this compound. [] This computational approach helps to elucidate the complex reaction pathways involved in PCDD/F formation.

ANone: The provided research focuses on the degradation and analytical aspects of this compound and does not provide specific details on its stability under various storage conditions.

A: While specific regulations are not discussed in the papers provided, the research highlights the importance of monitoring and managing this compound levels in environmental matrices like seawater [] and paper packaging materials []. This emphasizes the need for regulations to mitigate potential risks associated with this compound.

ANone: The research provided focuses on the environmental science aspects of this compound, particularly its degradation and analytical techniques. Therefore, information related to pharmacological properties like PK/PD, in vitro/vivo efficacy, resistance, toxicology, drug delivery, and biomarkers is not covered in these studies.

ANone: Several analytical methods are employed for this compound detection and quantification, including:

- Solid-phase extraction (SPE): Used to extract and concentrate this compound and other chlorophenols from water samples prior to analysis by GC-MS. [, ]

- Magnetic micro-solid-phase extraction (MSPE): A more recent and efficient extraction method utilizing magnetic nanoparticles functionalized with specific groups to capture this compound from seawater samples. []

- High-performance liquid chromatography (HPLC): Coupled with UV detection, this technique enables the separation and quantification of this compound in various matrices like water and sediment samples. [, , , ]

ANone: this compound can be degraded through both biotic and abiotic processes:

- Biodegradation: Several bacterial species, particularly Dehalococcoides strains, can reductively dechlorinate this compound, breaking it down into less chlorinated phenols. [] This process is influenced by factors like temperature, pH, and the presence of electron donors and acceptors. [] Some fungi can also degrade this compound through oxidative pathways. [, , ]

- Photocatalytic degradation: Research has explored the use of photocatalysts like bismuth tungstate (Bi2WO6) in combination with microwave irradiation to degrade this compound in aqueous solutions. [] This method offers a potential solution for treating contaminated water.

A: this compound is considered a priority pollutant due to its persistence in the environment and potential toxicity to various organisms. [, ] Its presence in soil and water can negatively impact ecosystems and potentially lead to bioaccumulation in the food chain.

A: PCDD/Fs are highly toxic and persistent organic pollutants that can accumulate in the environment and pose significant risks to human and animal health. [] The discovery that this compound can act as a precursor to these compounds highlights the importance of understanding and controlling their formation during thermal processes involving chlorophenols. []

ANone: The provided research primarily focuses on the degradation and environmental fate of this compound, and does not cover its dissolution & solubility, analytical method validation, quality control, immunogenicity, drug-transporter interactions, enzyme interactions, biocompatibility, or alternatives.

A: While specific recycling strategies are not discussed in the research, the focus on biodegradation by various bacterial and fungal species [, , , ] suggests that bioremediation could be a viable option for treating contaminated environments and managing waste containing this compound.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。